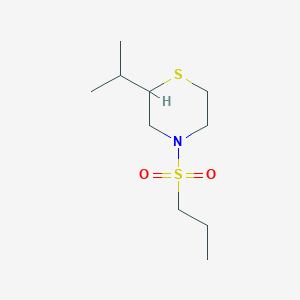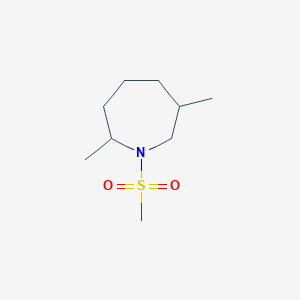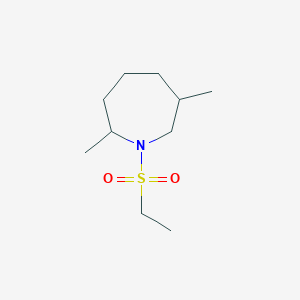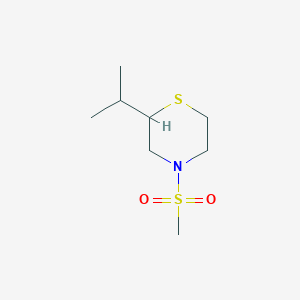
4-Methylsulfonyl-2-propan-2-ylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfonyl-2-propan-2-ylthiomorpholine, also known as MPTM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring. MPTM is a white crystalline powder that is soluble in organic solvents and has a melting point of 78-80°C.
Mecanismo De Acción
The mechanism of action of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine and the active site of the target enzyme. This covalent bond can irreversibly inhibit the enzyme activity, leading to a decrease in the production of the enzyme substrate.
Biochemical and Physiological Effects:
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle and DNA replication. 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has also been found to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes. Additionally, 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been shown to improve the cognitive function of animals by increasing the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine in lab experiments include its high potency and selectivity towards specific enzymes, its easy synthesis and purification, and its low toxicity towards cells and animals. However, the limitations of using 4-Methylsulfonyl-2-propan-2-ylthiomorpholine include its instability under certain conditions, its potential to form reactive metabolites, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine. One direction is to explore the potential of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to design and synthesize novel 4-Methylsulfonyl-2-propan-2-ylthiomorpholine derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the use of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as a tool for studying enzyme function and protein-protein interactions can be further explored.
Métodos De Síntesis
4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be synthesized by the reaction of 2-chloroethyl methyl sulfone with morpholine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 4-Methylsulfonyl-2-propan-2-ylthiomorpholine as the main product. The purity of 4-Methylsulfonyl-2-propan-2-ylthiomorpholine can be further improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Methylsulfonyl-2-propan-2-ylthiomorpholine has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including proteases, kinases, and phosphodiesterases. 4-Methylsulfonyl-2-propan-2-ylthiomorpholine has also been used as a building block for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
4-methylsulfonyl-2-propan-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-7(2)8-6-9(4-5-12-8)13(3,10)11/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUGIPRSDAOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-2-propan-2-ylthiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methylphenyl)-1,3-thiazol-2-one](/img/structure/B7591887.png)
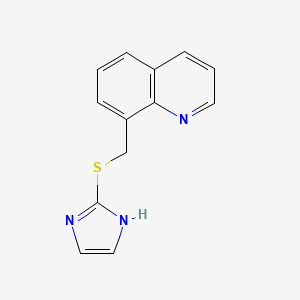
![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
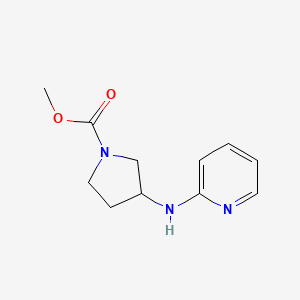
![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)
